2,4-Pentadienoic acid, 2-propyl-, ethyl ester 2,4-Pentadienoic acid, 2-propyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16560364
InChI: InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3/b9-7+
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

2,4-Pentadienoic acid, 2-propyl-, ethyl ester

CAS No.:

Cat. No.: VC16560364

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2,4-Pentadienoic acid, 2-propyl-, ethyl ester -

Specification

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name ethyl (2E)-2-propylpenta-2,4-dienoate
Standard InChI InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3/b9-7+
Standard InChI Key MJXKYSPVKPCALE-VQHVLOKHSA-N
Isomeric SMILES CCC/C(=C\C=C)/C(=O)OCC
Canonical SMILES CCCC(=CC=C)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The compound is systematically named ethyl (2E)-2-propylpenta-2,4-dienoate, reflecting its esterification of the carboxylic acid group in 2-propyl-2,4-pentadienoic acid. Its molecular formula is C₁₀H₁₆O₂, derived by replacing the acidic hydroxyl group (-OH) of the parent acid (C₈H₁₂O₂) with an ethoxy group (-OCH₂CH₃) .

Table 1: Comparative Molecular Properties

Property2-Propyl-2,4-pentadienoic Acid2-Propyl-2,4-pentadienoic Acid Ethyl Ester
Molecular FormulaC₈H₁₂O₂C₁₀H₁₆O₂
Molecular Weight (g/mol)140.18168.23
IUPAC Name(2E)-2-propylpenta-2,4-dienoic acidEthyl (2E)-2-propylpenta-2,4-dienoate
SMILESCCC/C(=C\C=C)C(=O)OCCC/C(=C\C=C)C(=O)OCC

Synthesis and Manufacturing

Esterification of the Parent Acid

The ethyl ester is likely synthesized via acid-catalyzed esterification of 2-propyl-2,4-pentadienoic acid with ethanol:

RCOOH+CH3CH2OHH+RCOOCH2CH3+H2O\text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

where R represents the 2-propylpenta-2,4-dienoyl moiety. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts .

Alternative Routes

Patented methods for synthesizing 2,4-pentadienoic acid derivatives involve ketene intermediates or Claisen rearrangements, which could be adapted for ester production . For example:

CH2=C=O+RCH2CH2CH(COOR’)CH2CH3RCOOR’+byproducts\text{CH}_2=\text{C}=O + \text{RCH}_2\text{CH}_2\text{CH}(\text{COOR'})\text{CH}_2\text{CH}_3 \rightarrow \text{RCOOR'} + \text{byproducts}

Such methods emphasize controlled reaction conditions to prevent polymerization of the diene system .

Physicochemical Properties

Boiling Point and Solubility

While experimental data for the ethyl ester are unavailable, estimates based on structural analogs suggest:

  • Boiling Point: ~220–240°C (vs. 195–210°C for the parent acid)

  • LogP: ~2.8–3.2 (higher lipophilicity than the acid, which has LogP 1.98)

  • Solubility: Miscible with organic solvents (e.g., ethanol, DMSO); low aqueous solubility (<1 mg/mL) .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester), 1650–1600 cm⁻¹ (conjugated diene C=C) .

  • NMR: Key signals include δ 4.1–4.3 ppm (quartet, -OCH₂CH₃), δ 5.3–6.2 ppm (multiplet, diene protons) .

Stability and Reactivity

Thermal and Oxidative Stability

The conjugated diene system renders the compound susceptible to:

  • Diels-Alder Reactions: May undergo cycloaddition with electron-deficient dienophiles.

  • Autoxidation: Radical-initiated degradation at the allylic positions, necessitating storage under inert atmospheres .

Hydrolytic Sensitivity

The ester bond is hydrolytically labile under acidic or basic conditions:

RCOOCH2CH3+H2OH+/OHRCOOH+CH3CH2OH\text{RCOOCH}_2\text{CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{CH}_3\text{CH}_2\text{OH}

This property is critical for prodrug applications, where controlled hydrolysis releases the active acid form .

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